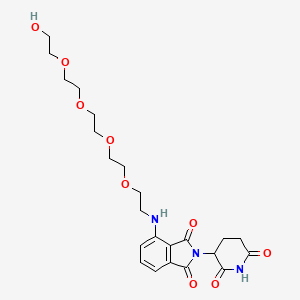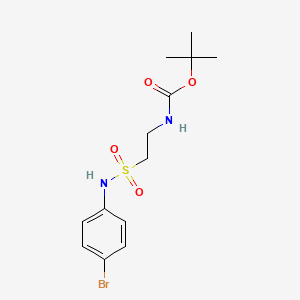
3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a hydroxyphenyl group, and an enone moiety, which contribute to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one typically involves the condensation of 4-hydroxyaniline with a pyridine derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The enone moiety can be reduced to form saturated ketones.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated ketones.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent targeting specific diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity. For instance, its hydroxyphenyl group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid derivatives: Known for their antimicrobial activity.
4-Hydroxyphenylpyruvate: Involved in metabolic pathways and enzyme inhibition.
Uniqueness
3-(4-Hydroxy-phenylamino)-1-pyridin-3-yl-but-2-en-1-one stands out due to its unique combination of a pyridine ring and an enone moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-13-4-6-14(18)7-5-13)9-15(19)12-3-2-8-16-10-12/h2-10,17-18H,1H3/b11-9+ |
InChI Key |
YJVDMNPGQGXXGJ-PKNBQFBNSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=C(C=C2)O |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


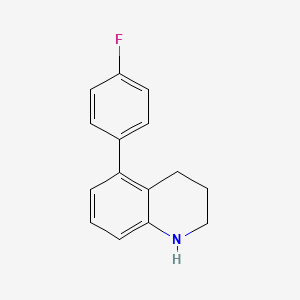
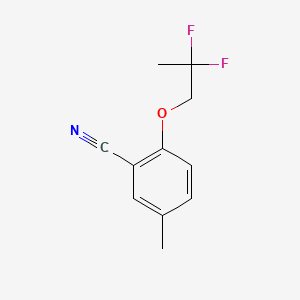
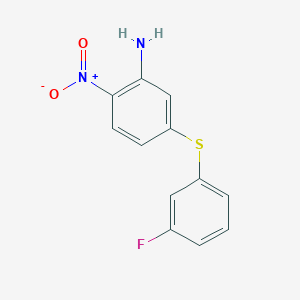

![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
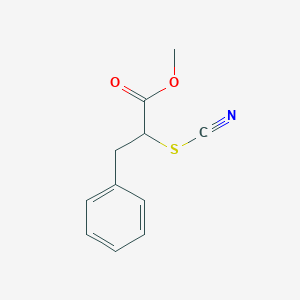

![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)
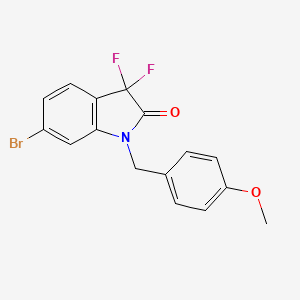
![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)
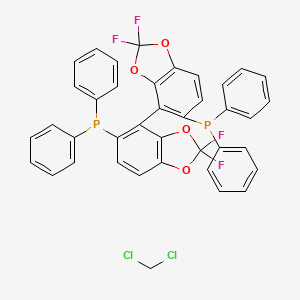
![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
